3-Ethoxypropionitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

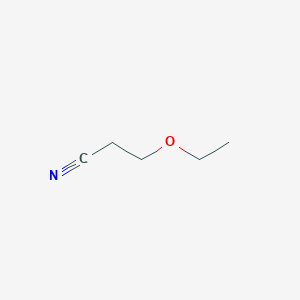

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-7-5-3-4-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWQZPJHHVLHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051861 | |

| Record name | 3-Ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-62-0, 14631-45-9 | |

| Record name | 3-Ethoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionitrile, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHOXYPROPIONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxypropionitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44GGF9EW57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethoxypropionitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxypropionitrile, identified by the CAS number 2141-62-0 , is a versatile chemical intermediate with significant applications in organic synthesis.[1][2] Its bifunctional nature, possessing both a nitrile and an ether group, makes it a valuable C3 building block for the construction of more complex molecules.[3] This document provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless to light yellow clear liquid.[4] A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2141-62-0 | [2] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| Boiling Point | 171 °C | [3] |

| Melting Point | 48.9 °C | |

| Density | 0.894 g/cm³ | [3] |

| Flash Point | 63 - 64 °C | [3] |

| Refractive Index | 1.4075 | [3] |

| Appearance | Colorless to Light yellow clear liquid | [4] |

| Synonyms | 3-Ethoxypropanenitrile, beta-Ethoxypropionitrile, 2-Cyanoethyl ethyl ether | [1] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the cyanoethylation of ethanol (B145695).[3] This reaction is a classic example of a Michael addition, where ethanol adds across the carbon-carbon double bond of acrylonitrile (B1666552).[3] The process is typically catalyzed by a base and is known to be exothermic.[3]

Experimental Protocol: Base-Catalyzed Cyanoethylation of Ethanol

The following protocol is based on a patented method for the synthesis of this compound, which is subsequently used in the preparation of 3-ethoxypropylamine (B153944).[5]

Materials:

-

Ethanol

-

Acrylonitrile

-

Catalyst A (a strong base, e.g., sodium ethoxide)[5]

-

Reactor with temperature control and a dropping funnel

Procedure:

-

Charge the reactor with ethanol and the strong base catalyst (Catalyst A).[5]

-

Control the temperature of the reactor while adding acrylonitrile dropwise using the dropping funnel.[5]

-

Maintain the temperature for a specified period to allow the reaction to proceed to completion. The goal is to achieve a concentration of over 97% this compound.[5]

-

The resulting this compound can then be purified or used directly in subsequent reactions, such as hydrogenation to 3-ethoxypropylamine.[5]

Caption: Synthesis of this compound via Michael Addition.

Applications in Organic Synthesis

This compound serves as a crucial building block in organic chemistry due to its dual functionality. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and reaction with Grignard reagents to form ketones. The ether linkage is generally stable, providing a robust backbone for further molecular elaboration.

A significant application of this compound is its use as a precursor in the synthesis of other valuable chemicals. For instance, it can be hydrogenated to produce 3-ethoxypropylamine, a compound with various industrial applications.[5]

Experimental Workflow: Synthesis of 3-Ethoxypropylamine

The following workflow illustrates the conversion of this compound to 3-ethoxypropylamine.[5]

Materials:

-

This compound

-

Catalyst B (e.g., Raney nickel or Raney cobalt)[5]

-

Hydrogen gas

-

Inhibitor (e.g., liquid ammonia)[5]

-

High-pressure reactor (autoclave)

Procedure:

-

The synthesized this compound is placed in an autoclave with Catalyst B and an inhibitor.[5]

-

The reactor is flushed with nitrogen and then with hydrogen.[5]

-

The mixture is heated to a specific temperature (e.g., 85-150 °C) and pressurized with hydrogen (e.g., 3.6-4.0 MPa).[5]

-

The hydrogenation reaction is monitored until the consumption of hydrogen ceases.[5]

-

The resulting 3-ethoxypropylamine is then purified by vacuum distillation to achieve a purity of over 99.5%.[5]

Caption: From this compound to 3-Ethoxypropylamine.

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet) and the two methylene (B1212753) groups of the propionitrile (B127096) backbone.[1]

-

IR Spectroscopy: The infrared spectrum exhibits a strong absorption band characteristic of the nitrile (C≡N) stretching vibration.[6]

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[4] Store in a cool, dry place away from heat, sparks, and open flames.[4]

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

References

- 1. This compound(2141-62-0) 1H NMR spectrum [chemicalbook.com]

- 2. Propanenitrile, 3-ethoxy- | C5H9NO | CID 16501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2141-62-0 | Benchchem [benchchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 6. This compound(2141-62-0) IR Spectrum [m.chemicalbook.com]

- 7. 3-Methoxypropionitrile(110-67-8) 1H NMR spectrum [chemicalbook.com]

3-Ethoxypropionitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 3-Ethoxypropionitrile. The information is curated for professionals in research and development, offering precise data, generalized experimental methodologies, and structural visualization to support laboratory and development activities.

Core Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO | [1][2][3][4][5][6][7] |

| Molecular Weight | 99.13 g/mol | [1][3][5][6][7] |

| IUPAC Name | 3-ethoxypropanenitrile | [1][4][8] |

| CAS Number | 2141-62-0 | [1][2][3][4][5][8][9] |

| Canonical SMILES | CCOCCC#N | [1][4][8] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Density | 0.894 g/cm³ at 25 °C | [1][3] |

| Boiling Point | 171 °C | [1][3][4] |

| Melting Point | -48.9 °C | [3] |

| Flash Point | 63 - 64 °C | [1][3] |

| Refractive Index | 1.4075 | [3] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of atoms and bonds within the molecule, including the ethyl ether group and the nitrile functional group.

Caption: 2D structure of this compound.

Experimental Protocols

While specific experimental reports for this compound are proprietary, this section outlines standard methodologies for determining the key properties listed above, providing a framework for laboratory validation.

Structure Elucidation by Spectroscopy

The definitive structure of this compound is typically confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. For this compound, ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet) and two methylene (B1212753) groups, with chemical shifts influenced by the adjacent oxygen and nitrile groups.[7][10] 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, confirming the precise arrangement of the ethoxy and propionitrile (B127096) fragments.[11][12][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : An FTIR spectrum of this compound would prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically around 2240 cm⁻¹.[6] It would also show C-O stretching vibrations for the ether linkage and C-H stretching for the alkane portions of the molecule.[14]

Determination of Physicochemical Properties

1. Boiling Point Determination (Capillary Method)

The boiling point is a critical indicator of purity. A common and effective method is the capillary technique using a Thiele tube or an aluminum heating block.[4][15]

-

Apparatus : Thiele tube or heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[4][16][17]

-

Procedure :

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid.[15]

-

The assembly is attached to a thermometer and heated gently and uniformly in a liquid bath (e.g., paraffin (B1166041) oil) within the Thiele tube.[4][15]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[4] The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the precise boiling point.[15]

-

2. Density Measurement (Digital Density Meter)

Modern density measurements offer high precision and require small sample volumes. The oscillating U-tube method, standardized by ASTM D4052, is widely used.[1][2][18]

-

Apparatus : A digital density meter equipped with an oscillating U-tube.[2]

-

Principle : The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.[2][3]

-

Procedure :

-

The instrument is calibrated using certified reference standards (e.g., dry air and ultrapure water).

-

A small, bubble-free volume (typically < 1 mL) of this compound is introduced into the thermostatically controlled U-tube.[3]

-

The instrument induces oscillation and electronically measures the period.

-

Using the calibration data, the instrument's software calculates and displays the density of the sample, often in g/cm³ or kg/m ³.[1][2] This method is highly reproducible and is a standard in quality control settings.

-

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. matestlabs.com [matestlabs.com]

- 6. This compound(2141-62-0) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Propanenitrile, 3-ethoxy- | C5H9NO | CID 16501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propanenitrile, 3-ethoxy- [webbook.nist.gov]

- 10. This compound(2141-62-0) 1H NMR [m.chemicalbook.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. byjus.com [byjus.com]

- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

The Michael Addition Synthesis of 3-Ethoxypropionitrile: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 3-Ethoxypropionitrile via Michael addition, detailing reaction mechanisms, experimental protocols, and comparative data.

Introduction

This compound, a versatile chemical intermediate, plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its synthesis is most prominently achieved through the cyanoethylation of ethanol (B145695), a classic example of a Michael addition reaction. This process involves the 1,4-conjugate addition of an ethanol nucleophile to acrylonitrile (B1666552).[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent base-catalyzed Michael addition pathway. It includes detailed experimental protocols derived from patented industrial methods and a comparative analysis of different catalytic systems.

Reaction Mechanism and Signaling Pathway

The base-catalyzed Michael addition of ethanol to acrylonitrile to form this compound proceeds through a nucleophilic addition mechanism. A base abstracts a proton from ethanol to form an ethoxide ion, a potent nucleophile. This ethoxide ion then attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting carbanion is subsequently protonated by a proton source, typically another molecule of ethanol, to yield the final product, this compound, and regenerate the catalyst.

Caption: Reaction mechanism of the base-catalyzed Michael addition of ethanol to acrylonitrile.

Experimental Protocols

The following protocols are based on established industrial methods for the synthesis of this compound.[2][3]

Protocol 1: Sodium Ethoxide Catalyzed Synthesis

-

Reactor Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Initial Charge: 200g of ethanol and 1.8g of sodium ethoxide are added to the flask.

-

Reaction Initiation: Stirring is commenced, and 210g of acrylonitrile is added dropwise via the dropping funnel.

-

Temperature Control: The reaction is exothermic, and the temperature should be maintained at 45°C. Cooling may be necessary.

-

Reaction Time: After the complete addition of acrylonitrile, the reaction mixture is held at 45°C for 3 hours.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is neutralized with a suitable acid. The excess ethanol and any unreacted acrylonitrile are removed by distillation. The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Sodium Hydroxide (B78521) Catalyzed Synthesis

-

Reactor Setup: A similar setup to Protocol 1 is used.

-

Initial Charge: 200g of ethanol and 8.2g of sodium hydroxide are added to the reactor.

-

Reaction Initiation: Stirring is initiated, and 210g of acrylonitrile is added dropwise.

-

Temperature Control: The temperature is controlled at 50°C throughout the addition.

-

Reaction Time: The mixture is maintained at the reaction temperature for 3 hours after the addition is complete.

-

Monitoring: GC analysis is used to track the formation of the product.

-

Work-up: The work-up procedure is similar to Protocol 1, involving neutralization, solvent removal, and vacuum distillation.

Experimental Workflow

A general workflow for the synthesis of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Sodium Hydroxide) |

| Catalyst | Sodium Ethoxide | Sodium Hydroxide |

| Ethanol | 200g | 200g |

| Acrylonitrile | 210g | 210g |

| Catalyst Loading | 1.8g | 8.2g |

| Reaction Temperature | 45°C | 50°C |

| Reaction Time | 3 hours | 3 hours |

| Product Purity (GC) | 98.3% | 98.0% |

| Acrylonitrile (residual) | 0.3% | 0.6% |

| Ethanol (residual) | 1.1% | 0.8% |

Data sourced from patent CN109369423B.[2]

Catalyst Variations

While strong bases like sodium ethoxide and sodium hydroxide are effective catalysts, research has explored other options to improve reaction conditions and ease of catalyst separation.[4] For instance, heterogeneous catalysts such as potassium carbonate supported on zeolites (e.g., 10% K2CO3/ZSM-5) have been shown to be highly active and selective for the Michael addition of alcohols to acrylonitrile in a solvent-free system.[4][5] This approach offers the advantage of easier catalyst recovery and recycling, contributing to a more sustainable process.

Conclusion

The Michael addition of ethanol to acrylonitrile is a robust and efficient method for the synthesis of this compound. The use of strong base catalysts like sodium ethoxide and sodium hydroxide provides high yields and purity under controlled reaction conditions. The exploration of heterogeneous catalysts presents an opportunity for greener and more cost-effective industrial production. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. This compound | 2141-62-0 | Benchchem [benchchem.com]

- 2. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 3. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic data of 3-Ethoxypropionitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 2141-62-0), a versatile building block in organic synthesis.[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

¹H NMR Spectrum

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -O-CH₂ -CH₂-CN |

| ~3.5 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.6 | Triplet | 2H | -O-CH₂-CH₂ -CN |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative summary from available spectra.[2][3][4]

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~118 | -C N |

| ~66 | -O-CH₂ -CH₃ |

| ~65 | -O-CH₂ -CH₂-CN |

| ~19 | -O-CH₂-CH₂ -CN |

| ~15 | -O-CH₂-CH₃ |

Note: The nitrile carbon typically appears in the 115-120 ppm region.[5] Data is compiled from available spectral information.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2250 | Strong, Sharp | Nitrile (-C≡N) | C≡N Stretch |

| ~1120 | Strong | Ether (C-O-C) | C-O Stretch |

| 2850-3000 | Medium-Strong | Alkane (C-H) | C-H Stretch |

Note: The C≡N stretching frequency for saturated nitriles typically appears in the 2260-2240 cm⁻¹ range.[7] The presence of a strong, sharp peak around 2250 cm⁻¹ is a distinctive feature for nitriles.[5][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]

| m/z | Interpretation |

| 99 | Molecular Ion (M⁺) |

| 84 | [M - CH₃]⁺ |

| 70 | [M - C₂H₅]⁺ |

| 54 | [M - OC₂H₅]⁺ |

Note: The molecular ion peak for simple nitriles can sometimes be weak or absent.[5] The fragmentation pattern is predicted based on common fragmentation pathways for ethers and nitriles. The NIST WebBook indicates the availability of mass spectrum data for this compound.[9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[10]

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[10]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and improve resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) :

-

Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing :

-

Identify and label the wavenumbers of significant absorption peaks.

-

Correlate the observed peaks with known functional group absorption frequencies.

-

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10-100 µg/mL.[11]

-

Ensure the sample is free of non-volatile salts or buffers, as these are incompatible with EI-MS.[11]

-

-

Instrument Setup and Data Acquisition :

-

Introduce the sample into the mass spectrometer, typically via direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing :

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions and neutral losses.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | 2141-62-0 | Benchchem [benchchem.com]

- 2. This compound(2141-62-0) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Propanenitrile, 3-ethoxy- | C5H9NO | CID 16501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound(2141-62-0) 13C NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. This compound(2141-62-0) IR Spectrum [m.chemicalbook.com]

- 9. Propanenitrile, 3-ethoxy- [webbook.nist.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethoxypropionitrile. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound (C₅H₉NO) is a nitrile compound with an ethoxy functional group. NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of such compounds by providing detailed information about the chemical environment of each proton and carbon atom. This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂ -CH₂-CN | 3.64 | Triplet (t) | ~7.0 | 2H |

| CH₃-CH₂ -O- | 3.55 | Quartet (q) | ~7.0 | 2H |

| -O-CH₂-CH₂ -CN | 2.60 | Triplet (t) | ~7.0 | 2H |

| CH₃ -CH₂-O- | 1.23 | Triplet (t) | ~7.0 | 3H |

Note: Coupling constants are estimated based on typical values for similar structural motifs.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C N | 117.8 |

| -O-C H₂-CH₂-CN | 66.5 |

| CH₃-C H₂-O- | 64.1 |

| -O-CH₂-C H₂-CN | 18.7 |

| C H₃-CH₂-O- | 15.1 |

Spectral Analysis and Interpretation

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four unique proton environments in the molecule.

-

The triplet at approximately 3.64 ppm is assigned to the methylene (B1212753) protons adjacent to the oxygen atom and the propionitrile (B127096) group (-O-CH₂ -CH₂-CN). The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.

-

The quartet at roughly 3.55 ppm corresponds to the methylene protons of the ethyl group adjacent to the oxygen atom (CH₃-CH₂ -O-). This signal is split into a quartet by the three neighboring protons of the methyl group.

-

The triplet at approximately 2.60 ppm is attributed to the methylene protons adjacent to the nitrile group (-O-CH₂-CH₂ -CN). The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.

-

The triplet at around 1.23 ppm is assigned to the methyl protons of the ethyl group (CH₃ -CH₂-O-). This signal is split into a triplet by the two neighboring protons of the methylene group.

¹³C NMR Spectrum:

The ¹³C NMR spectrum shows five signals, one for each of the five carbon atoms in this compound, indicating that all carbon atoms are in unique chemical environments.

-

The signal at approximately 117.8 ppm is characteristic of a nitrile carbon (C N).

-

The signals at 66.5 ppm and 64.1 ppm are in the typical range for carbons single-bonded to an oxygen atom and are assigned to the two methylene carbons of the ethoxy and propionitrile moieties, respectively.

-

The signal at 18.7 ppm corresponds to the methylene carbon adjacent to the nitrile group.

-

The upfield signal at 15.1 ppm is assigned to the methyl carbon of the ethyl group.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and NMR spectral relationships of this compound.

Figure 1: Molecular structure and ¹H NMR coupling.

Figure 2: ¹³C NMR chemical environments.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of liquid samples such as this compound.

5.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (0 ppm).

-

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks. This can be done manually or automatically.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 128 to several thousands, depending on the sample concentration.

-

Spectral Width: 0-220 ppm

-

Proton Decoupling: Broad-band proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

5.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

This comprehensive guide provides the necessary information for the detailed ¹H and ¹³C NMR spectral analysis of this compound, which is crucial for its unambiguous identification and characterization in research and development settings.

An In-depth Technical Guide to the Physical Properties of 3-Ethoxypropionitrile

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethoxypropionitrile, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document includes a summary of reported values, detailed experimental protocols for the determination of these properties, and a visualization of a relevant synthetic pathway.

Core Physical Properties

This compound is a colorless to light yellow clear liquid.[1] Its primary physical characteristics, boiling point and density, are summarized below. It is important to note that variations in reported boiling points may be attributed to the pressure at which the measurement was taken.

| Physical Property | Value | Notes |

| Boiling Point | 171 °C | At 760 mmHg[1][2] |

| 136 °C | No pressure specified | |

| 185.62 °C | Rough estimate | |

| Density | 0.894 g/cm³ | -[1][2] |

| 0.911 g/cm³ | - |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

Boiling Point Determination (Capillary Method)

This method is a common microscale technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable high-boiling liquid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath filled with a high-boiling liquid like paraffin oil.

-

The apparatus is heated gently and gradually.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Water bath (for temperature control)

-

The liquid sample (this compound)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_pyc).

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a water bath to bring it to a constant, known temperature.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is weighed again (m_total).

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the total mass (m_liquid = m_total - m_pyc).

-

The density of the liquid is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V_pyc).

Synthesis Workflow

This compound can be synthesized via the cyanoethylation of ethanol, a Michael addition reaction. It can then be used as an intermediate in the synthesis of other compounds, such as 3-ethoxypropylamine, through hydrogenation.

Caption: Synthesis of 3-Ethoxypropylamine from Ethanol and Acrylonitrile.

References

Solubility of 3-Ethoxypropionitrile in organic solvents

An in-depth technical guide on the core solubility of 3-ethoxypropionitrile in organic solvents for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile organic nitrile that exhibits broad miscibility with a wide range of common organic solvents. While quantitative solubility data is not extensively documented in publicly available literature, its molecular structure, which contains both a polar nitrile group and a moderately nonpolar ethoxy group, allows for favorable interactions with many solvent classes. This guide provides a comprehensive overview of its expected solubility based on chemical principles, a general experimental protocol for quantitative determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS: 2141-62-0) is a colorless to light yellow liquid with a molecular weight of 99.13 g/mol .[1] Key physical properties are summarized below:

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Boiling Point | ~171-186 °C[2][3] |

| Density | ~0.911 g/mL[4] |

| Refractive Index | ~1.408[4] |

Its utility as a solvent and an intermediate in organic synthesis underscores the importance of understanding its solubility characteristics.

Solubility in Organic Solvents: A Qualitative Overview

Based on the principle of "like dissolves like," the polarity of this compound, conferred by its nitrile group, and the nonpolar character of its ethyl group, suggest broad solubility in many organic solvents. General chemical literature and supplier information indicate that it is soluble in most organic solvents .

The following table provides a qualitative assessment of the expected miscibility of this compound with various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Miscibility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polar hydroxyl group of alcohols can interact with the nitrile group, and the alkyl chains are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group of ketones interacts favorably with the polar nitrile group. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage is of similar polarity to the ethoxy group, leading to good compatibility. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Similar polarities and potential for dipole-dipole interactions promote miscibility. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | These solvents have appropriate polarity to dissolve this compound. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The nonpolar aromatic ring interacts favorably with the ethyl group of this compound. |

| Apolar Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Immiscible | The large difference in polarity between the nonpolar alkanes and the polar nitrile group is likely to limit miscibility. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following gravimetric method is a standard and reliable approach.

Objective: To determine the mass fraction of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials and Equipment:

-

High-purity this compound

-

High-purity organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.0001 g)

-

Thermostatic vials

-

Calibrated thermometer

-

Syringes and syringe filters (0.45 µm)

Methodology:

-

Preparation of the Saturated Mixture: An excess amount of this compound is added to a known mass of the selected organic solvent in a thermostatic vial. The vial is tightly sealed to prevent evaporation.

-

Equilibration: The vial is placed in the temperature-controlled shaker and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure solid-liquid equilibrium is reached.

-

Phase Separation: After equilibration, the vial is removed from the shaker and allowed to stand undisturbed at the set temperature for at least 4 hours to allow for complete phase separation.

-

Sampling and Analysis: A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a filter. A known mass of the clear filtrate is then transferred to a pre-weighed container. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the residual this compound is achieved.

-

Calculation: The solubility (mass fraction, w) is calculated using the following equation: w = m₁ / (m₁ + m₂) where m₁ is the mass of the dissolved this compound and m₂ is the mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

This compound is a highly versatile compound with excellent solubility in a wide array of organic solvents. While specific quantitative data is limited in the public domain, the provided qualitative overview and experimental protocol offer a solid foundation for researchers and professionals in drug development and other scientific fields to effectively utilize this compound. The generation of comprehensive, publicly available quantitative solubility data for this compound would be a valuable addition to the chemical literature.

References

Chemical Reactivity of the Nitrile Group in 3-Ethoxypropionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxypropionitrile (CAS No: 2141-62-0), a bifunctional molecule containing both an ether linkage and a nitrile group, serves as a versatile building block in organic synthesis. The reactivity of the nitrile (-C≡N) group, in particular, offers a gateway to a diverse array of chemical transformations, enabling the introduction of various functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions of the nitrile functionality in this compound, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. For each reaction class, detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom also allows for coordination to Lewis acids, which can further activate the nitrile group towards nucleophilic attack. The primary reactions of the nitrile group in this compound, which will be explored in detail, are:

-

Hydrolysis: Conversion to 3-ethoxypropionic acid or 3-ethoxypropionamide.

-

Reduction: Transformation into 3-ethoxypropylamine (B153944).

-

Cycloaddition: Formation of heterocyclic compounds, such as tetrazoles.

-

Reaction with Organometallic Reagents: Synthesis of ketones.

Hydrolysis of the Nitrile Group

The hydrolysis of this compound can be performed under either acidic or basic conditions to yield 3-ethoxypropionic acid or its corresponding carboxylate salt. The reaction proceeds through an intermediate amide, 3-ethoxypropionamide.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack by a weak nucleophile like water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound to 3-Ethoxypropionic Acid

-

Materials: this compound, concentrated hydrochloric acid, water, diethyl ether, anhydrous magnesium sulfate, sodium bicarbonate.

-

Procedure:

-

A mixture of this compound (1.0 mol) and twice the calculated quantity of concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The aqueous solution is extracted several times with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any remaining acid.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-ethoxypropionic acid.

-

Further purification can be achieved by vacuum distillation.

-

Quantitative Data:

| Reactant | Reagent | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Conc. Hydrochloric Acid | 3-Ethoxypropionic Acid | Reflux | - | - | [1] |

| This compound | Sulfuric Acid, Ethanol, Water | 3-Ethoxypropionic Acid | 99-105 | 12-24 | - | [2] |

Yield data for the intermediate acid was not specified in the cited patent.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

-

Materials: this compound, sodium hydroxide, water, hydrochloric acid, diethyl ether.

-

Procedure:

-

This compound (1.0 mol) is added to a solution of sodium hydroxide (1.2 mol) in water in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of approximately 2.

-

The aqueous solution is then extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford 3-ethoxypropionic acid.

-

Quantitative Data:

Reduction of the Nitrile Group

The nitrile group of this compound can be readily reduced to a primary amine, 3-ethoxypropylamine, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Catalytic hydrogenation is the most common and industrially viable method.

Catalytic Hydrogenation

A variety of catalysts can be employed for the hydrogenation of nitriles, with Raney Nickel being a prominent choice due to its high activity and relatively low cost.

Experimental Protocol: Catalytic Hydrogenation of this compound to 3-Ethoxypropylamine using Raney Nickel

-

Materials: this compound, Raney Nickel (catalyst B), hydrogen gas, liquid ammonia (B1221849) (inhibitor), nitrogen gas.

-

Procedure:

-

Into an autoclave, add the prepared this compound and the Raney Nickel catalyst B.

-

Purge the autoclave with nitrogen gas three times (0.1 MPa, 0.2 MPa, and 0.3 MPa).

-

Purge the autoclave with hydrogen gas three times (0.1 MPa, 0.2 MPa, and 0.3 MPa).

-

Introduce liquid ammonia (inhibitor) into the autoclave.

-

Heat the mixture to the desired temperature (e.g., 85-90°C).

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3.6-6.0 MPa).

-

Maintain the reaction under hydrogenation conditions with stirring until the consumption of hydrogen ceases (typically around 5 hours).

-

Monitor the reaction progress by GC analysis.

-

After completion, cool the reactor, vent the excess pressure, and filter the catalyst.

-

The crude 3-ethoxypropylamine is then purified by vacuum distillation.[3]

-

Quantitative Data:

| Catalyst | Inhibitor | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion of this compound (%) | Yield of 3-Ethoxypropylamine (%) | Reference |

| Raney Nickel | Liquid Ammonia | 85 | 3.6 | 5 | 99.98 | 94.6 | [3] |

| Raney Nickel | 26% Ammonia Water | 90 | 6.0 | 5 | 99.96 | 93.8 | [3] |

| Raney Cobalt | Liquid Ammonia | 150 | 4.0 | 5 | 99.97 | 92.6 | [3] |

Logical Relationship of the Hydrogenation Process

Caption: Workflow for the catalytic hydrogenation of this compound.

[3+2] Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles.

Synthesis of 5-(2-Ethoxyethyl)tetrazole

The reaction of this compound with an azide (B81097) source, typically sodium azide, in the presence of a catalyst or under high temperatures, leads to the formation of 5-(2-ethoxyethyl)tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[4]

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Tetrazoles from Nitriles

-

Materials: Nitrile (e.g., this compound), sodium azide, a catalyst (e.g., zinc chloride or a cobalt complex), solvent (e.g., DMF or water).[5][6]

-

Procedure:

-

To a solution of the nitrile in the chosen solvent, add sodium azide and the catalyst.

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with hydrochloric acid to a pH of 2-3.

-

The product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.[7]

-

Quantitative Data:

While a specific yield for the synthesis of 5-(2-ethoxyethyl)tetrazole was not found in the provided search results, the general methods for tetrazole synthesis from nitriles report good to excellent yields for a variety of substrates.[8][9]

| Reactant | Reagent | Catalyst | Product | Yield (%) | Reference |

| Various Nitriles | Sodium Azide | Various | 5-Substituted Tetrazoles | Good-Excellent | [8][9] |

Signaling Pathway Analogy: Bioisosterism

Caption: Tetrazole as a bioisostere of a carboxylic acid.

Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. This reaction is a valuable tool for the formation of carbon-carbon bonds.

Experimental Protocol: General Procedure for the Reaction of a Nitrile with a Grignard Reagent

-

Materials: Nitrile (e.g., this compound), Grignard reagent (e.g., phenylmagnesium bromide), anhydrous diethyl ether or THF, aqueous acid (e.g., HCl).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent solution dropwise to the stirred nitrile solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ketone can be purified by distillation or column chromatography.

-

Quantitative Data:

Specific quantitative data for the reaction of this compound with organometallic reagents was not found in the searched literature. However, this is a general and widely used reaction for the synthesis of ketones from nitriles.

Reaction Workflow: Nitrile to Ketone

Caption: General workflow for the synthesis of ketones from nitriles.

Conclusion

The nitrile group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. This guide has provided an in-depth overview of its reactivity in hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic use of this compound as a key building block for the creation of novel and complex molecules. Further exploration into the optimization of reaction conditions and the development of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this valuable compound.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. mdpi.com [mdpi.com]

- 8. Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halonitriles [organic-chemistry.org]

Hydrolysis of 3-Ethoxypropionitrile: A Technical Guide to Acidic and Basic Methodologies

For Immediate Release

This technical guide provides an in-depth analysis of the hydrolysis of 3-ethoxypropionitrile to 3-ethoxypropionic acid under both acidic and basic conditions. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the chemical principles, reaction mechanisms, and detailed experimental protocols. Quantitative data from analogous reactions are presented to offer a comparative perspective on these two primary synthetic routes.

Introduction

This compound is a bifunctional molecule containing both a nitrile and an ether linkage, making it a valuable building block in organic synthesis. Its hydrolysis to 3-ethoxypropionic acid is a key transformation, as the resulting carboxylic acid serves as a versatile intermediate in the production of pharmaceuticals, polymers, and specialty chemicals. The choice between acidic and basic hydrolysis conditions can significantly impact reaction efficiency, product purity, and the overall feasibility of the synthesis on a laboratory or industrial scale. This guide explores the nuances of both pathways.

Reaction Mechanisms and Principles

The hydrolysis of a nitrile to a carboxylic acid proceeds via a two-stage mechanism, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[1][2] The conditions, whether acidic or basic, determine the nature of the intermediates and the final product form before workup.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water ensues, and after a series of proton transfers, a tautomeric shift yields the 3-ethoxypropionamide (B8410924) intermediate. This amide is then further hydrolyzed under the acidic conditions to yield 3-ethoxypropionic acid and an ammonium (B1175870) salt, such as ammonium chloride if hydrochloric acid is used.[2][3]

Base-Catalyzed Hydrolysis:

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon.[1] Subsequent protonation by water forms a tautomeric intermediate that leads to 3-ethoxypropionamide. This amide then undergoes further base-catalyzed hydrolysis. The reaction ultimately yields the sodium salt of 3-ethoxypropionic acid (the carboxylate) and ammonia (B1221849) gas.[2] To obtain the free carboxylic acid, a final acidification step is required.[4]

Data Presentation: Comparative Analysis

While specific comparative kinetic and yield data for the hydrolysis of this compound is not extensively available in published literature, the following table summarizes typical expectations and data from analogous nitrile hydrolyses to provide a qualitative and quantitative comparison.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Catalyst/Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |

| Reaction Intermediate | 3-Ethoxypropionamide (protonated) | 3-Ethoxypropionamide |

| Initial Product | 3-Ethoxypropionic Acid & Ammonium Salt (e.g., NH₄Cl) | Sodium 3-Ethoxypropionate & Ammonia (NH₃) |

| Workup Requirement | Extraction/Distillation | Acidification to pH < 7, followed by extraction |

| Typical Reaction Time | Several hours | Several hours (can be strongly exothermic) |

| Typical Temperature | Reflux | Reflux (careful temperature control needed) |

| Reported Yield (Analogues) | 57-80% (Varies with substrate) | 75-90% (Varies with substrate and workup) |

| Key Considerations | Reversible reaction; requires excess water.[5] | Irreversible reaction.[5] Can be highly exothermic and require careful control.[6] |

Experimental Protocols

The following protocols are detailed methodologies for the hydrolysis of this compound. The basic protocol is adapted from a procedure for the structurally similar ethylene (B1197577) cyanohydrin[6], and the acidic protocol is based on general methods for nitrile hydrolysis.[3][4]

Protocol 1: Basic Hydrolysis of this compound

Objective: To synthesize 3-ethoxypropionic acid via sodium hydroxide-mediated hydrolysis.

Materials:

-

This compound (1.0 mol, 99.13 g)

-

Sodium Hydroxide (1.2 mol, 48.0 g)

-

Deionized Water (300 mL)

-

Concentrated Hydrochloric Acid (~1.2 mol, ~120 mL)

-

Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate

-

2 L Round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

Procedure:

-

A solution of sodium hydroxide (48.0 g) in deionized water (200 mL) is prepared in a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser. The solution is cooled in an ice-water bath.

-

This compound (99.13 g) is added dropwise to the cold, stirred sodium hydroxide solution. The rate of addition should be controlled to keep the internal temperature below 30°C. Caution: The initial reaction can be strongly exothermic.[6]

-

After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then heated to reflux. The reaction is refluxed for 4-6 hours, during which time ammonia gas will evolve. The reaction can be monitored by testing the evolved gas with moist litmus (B1172312) paper.

-

The reaction mixture is cooled to room temperature and then further cooled in an ice-water bath.

-

With vigorous stirring, concentrated hydrochloric acid is slowly added to the reaction mixture until the pH is approximately 2. Caution: This neutralization is exothermic.

-

The acidified mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 3-ethoxypropionic acid.

-

Further purification can be achieved by vacuum distillation.

Protocol 2: Acidic Hydrolysis of this compound

Objective: To synthesize 3-ethoxypropionic acid via hydrochloric acid-catalyzed hydrolysis.

Materials:

-

This compound (1.0 mol, 99.13 g)

-

Concentrated Hydrochloric Acid (6 M aqueous solution, 500 mL)

-

Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate

-

1 L Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

This compound (99.13 g) and 500 mL of 6 M hydrochloric acid are added to a 1 L round-bottom flask.

-

The flask is equipped with a reflux condenser and the mixture is heated to reflux using a heating mantle.

-

The reaction is maintained at reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The aqueous solution is transferred to a large separatory funnel and extracted with diethyl ether (3 x 200 mL).

-

The combined ether extracts are washed with a saturated sodium chloride solution (brine, 1 x 100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude 3-ethoxypropionic acid can be purified by vacuum distillation.

Visualizations

Reaction Pathways

Caption: Reaction pathways for acidic and basic hydrolysis of this compound.

Experimental Workflow

Caption: Generalized experimental workflow for the hydrolysis of nitriles.

References

Thermal Stability and Decomposition of 3-Ethoxypropionitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxypropionitrile (CAS No. 2141-62-0), a member of the aliphatic nitrile family, finds application as a solvent and an intermediate in the synthesis of various organic compounds. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide synthesizes the available information on the thermal behavior of this compound and its structural analogs, providing insights into its stability profile and potential decomposition pathways.

While specific experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature, this guide draws upon data from analogous compounds, such as other short-chain alkoxypropionitriles and related nitrile compounds, to provide a comprehensive overview. The principles of thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are central to this discussion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | |

| Molecular Weight | 99.13 g/mol | |

| Boiling Point | 171 °C | |

| Flash Point | 63 °C | |

| Density | 0.894 g/cm³ |

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is typically evaluated by determining the temperature at which it begins to decompose. Techniques such as TGA and DSC are instrumental in this assessment.

General Thermal Behavior of Alkyl Nitriles

Alkyl nitriles, as a class of compounds, are known to be relatively stable. Their decomposition often requires significant thermal energy to break the strong carbon-carbon and carbon-nitrogen bonds. The decomposition of nitriles can proceed through various mechanisms, including radical chain reactions, leading to the formation of a complex mixture of products. The presence of an ether linkage, as in this compound, may influence the decomposition pathway, potentially initiating cleavage at the C-O bond.

Analogous Compound Data: 3-Methoxypropionitrile (B90507)

Due to the limited availability of specific thermal decomposition data for this compound, data for its close structural analog, 3-methoxypropionitrile, is often considered for preliminary assessment. While not identical, the thermal behavior is expected to show similarities.

| Property | Value | Reference |

| Boiling Point | 164-165 °C | [1] |

| Flash Point | 66 °C | [1] |

| Autoignition Temperature | 390 °C | [1] |

The autoignition temperature of 3-methoxypropionitrile suggests that a significant amount of energy is required for self-ignition, indicating a degree of thermal stability under normal conditions.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of reactions. Based on the functional groups present (ether and nitrile), several decomposition pathways can be postulated. The following diagram illustrates a potential initial fragmentation pattern under pyrolysis conditions.

Caption: Postulated initial steps in the thermal decomposition of this compound.

Incomplete combustion of nitriles can lead to the formation of highly toxic fumes, including hydrogen cyanide (HCN) and oxides of nitrogen (NOx).

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (T_onset), the temperature of maximum decomposition rate (T_max), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The DSC thermogram is analyzed to identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition), and to quantify the associated enthalpy changes.

The following diagram outlines a general workflow for the thermal analysis of a chemical compound like this compound.